N-methyl-5-oxo-N-(1H-pyrrol-2-ylmethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide
Description
N-methyl-5-oxo-N-(1H-pyrrol-2-ylmethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Properties
IUPAC Name |
N-methyl-5-oxo-N-(1H-pyrrol-2-ylmethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c1-18(7-10-3-2-4-17-10)12(21)9-5-11(20)19(6-9)8-13(14,15)16/h2-4,9,17H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTXINYYGSAJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CN1)C(=O)C2CC(=O)N(C2)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-oxo-N-(1H-pyrrol-2-ylmethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of Functional Groups:
Oxidation and Methylation: The final steps may involve oxidation to introduce the keto group and methylation to obtain the N-methyl derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-oxo-N-(1H-pyrrol-2-ylmethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the keto group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the keto group would yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-5-oxo-N-(1H-pyrrol-2-ylmethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine ring structures.
Trifluoroethyl Compounds: Compounds containing the trifluoroethyl group.
Keto Derivatives: Compounds with similar keto functional groups.
Uniqueness
N-methyl-5-oxo-N-(1H-pyrrol-2-ylmethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
